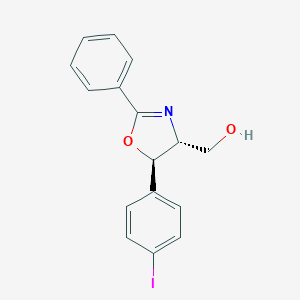

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

Descripción general

Descripción

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol: is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an iodophenyl group and a dihydrooxazole ring, making it an interesting subject for synthetic and mechanistic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol typically involves the following steps:

Formation of the oxazoline ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the iodophenyl group: This step often involves the use of iodination reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

Reduction to the dihydrooxazole: The oxazoline ring is reduced to the dihydrooxazole using reducing agents like sodium borohydride or lithium aluminum hydride.

Final functionalization: The hydroxyl group is introduced through a selective reduction or hydrolysis step.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced further to modify the oxazole ring or the phenyl groups.

Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully reduced oxazole derivatives.

Substitution: Introduction of various functional groups on the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug discovery.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group and the dihydrooxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- ((4R,5R)-5-(4-Bromophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

- ((4R,5R)-5-(4-Chlorophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

- ((4R,5R)-5-(4-Fluorophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

Uniqueness: The presence of the iodophenyl group in ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Actividad Biológica

The compound ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol is a synthetic organic molecule characterized by its oxazoline structure, which includes an iodine atom and phenyl groups. Its unique configuration suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on existing research and data.

- Molecular Formula : CHINO

- Molecular Weight : 379.19 g/mol

- CAS Number : 927689-68-7

The presence of the oxazoline ring and the hydroxymethyl group in its structure indicate possible reactivity and biological activity, making it an interesting subject in medicinal chemistry.

Biological Activities

Research on compounds with similar oxazoline structures suggests a variety of biological activities, including:

- Antimicrobial Activity : Compounds in the oxazoline family have shown effectiveness against various bacterial strains. The iodine substitution may enhance this activity due to its electronegativity and ability to form strong bonds with microbial targets.

- Anticancer Properties : Similar compounds have been investigated for their antiproliferative effects on cancer cell lines. The specific interactions of this compound with cellular mechanisms remain to be fully elucidated but are anticipated to be significant.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study focusing on related oxazoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 62.5 µg/mL for certain derivatives, indicating strong potential for similar activities in this compound .

-

Antiproliferative Effects :

- In vitro assays using human cancer cell lines (e.g., HeLa and A549) have shown that oxazoline derivatives can inhibit cell proliferation effectively. For instance, an IC value of approximately 226 µg/mL was observed in related studies . This suggests that further empirical testing could reveal valuable insights into the efficacy of this compound against cancer cells.

-

Mechanistic Studies :

- In silico studies have indicated that compounds with similar structures interact with key proteins involved in bacterial resistance mechanisms, such as the accessory gene regulator protein A (AgrA) in Staphylococcus aureus. This interaction may provide a pathway for developing new antimicrobial agents targeting resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Iodine and phenyl groups | Antimicrobial, Anticancer |

| 2-Pyridyl oxazoline | Pyridine ring | Antimicrobial |

| 2-Aminooxazoline | Amino group | Potential anticancer |

| 3-Iodooxazoline | Iodine at different position | Enhanced bioactivity |

Propiedades

IUPAC Name |

[(4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFMVNLKICQFTI-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650725 | |

| Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927689-68-7 | |

| Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.